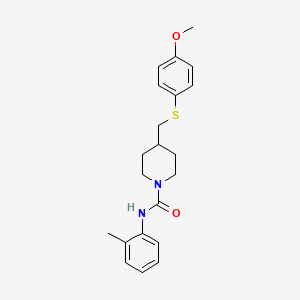

4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[(4-methoxyphenyl)sulfanylmethyl]-N-(2-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-16-5-3-4-6-20(16)22-21(24)23-13-11-17(12-14-23)15-26-19-9-7-18(25-2)8-10-19/h3-10,17H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMKUNDYIMLYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide and related compounds:

Key Observations:

Structural Variations: The target compound’s thioether linkage distinguishes it from analogs like LMM5 (1,3,4-oxadiazole core) and 4m (amide-linked methoxyphenyl). This thioether group may enhance membrane permeability or redox stability .

Biological Implications :

- Analogs like LMM5 exhibit antifungal activity via thioredoxin reductase inhibition, while 4m shows local anesthetic effects . The target compound’s ortho-tolyl group—a sterically demanding substituent—may limit off-target interactions compared to smaller groups (e.g., methylphenyl in ) .

- The 4-methoxyphenyl moiety, common in LMM5 and 4m, is associated with improved solubility and metabolic stability, suggesting similar advantages for the target compound .

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for other piperidine carboxamides (e.g., coupling of piperidine intermediates with isocyanates or thiols) . However, the thioether formation may require specialized reagents (e.g., Mitsunobu conditions or thiol-ene click chemistry).

Q & A

Basic: How can the synthesis of this compound be optimized to achieve high yield and purity?

Methodological Answer:

Synthesis optimization involves multi-step protocols with precise control of reaction conditions. Key steps include:

- Nucleophilic substitution for introducing the (4-methoxyphenyl)thio group, using catalysts like triethylamine to enhance reaction efficiency .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from by-products .

- Temperature control during cyclization steps (e.g., maintaining 0–5°C for thiomethylation) to minimize side reactions .

Yield improvements (e.g., ~80%) are achievable by optimizing stoichiometry and using anhydrous solvents .

Basic: What spectroscopic and chromatographic methods are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., methoxy group at δ 3.7–3.8 ppm, piperidine protons at δ 2.5–3.5 ppm) and carbon backbone .

- GC/MS or LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens) to assess impact on bioactivity .

- Pharmacophore Modeling : Use software like Schrödinger Suite to map critical interaction sites (e.g., hydrogen bonding by the carboxamide group) .

- Bioisosteric Replacement : Substitute the thioether group with sulfone or sulfoxide to evaluate metabolic stability .

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Solubility Checks : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Advanced: What computational approaches predict target interactions and metabolic pathways?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide to simulate binding to targets like opioid receptors or cytochrome P450 enzymes .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atom susceptibility to oxidation) .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and hepatic metabolism .

Advanced: How can low solubility in pharmacological assays be addressed?

Methodological Answer:

- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester derivatives) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

- Co-solvent Systems : Use Cremophor EL or cyclodextrins in cell culture media .

Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?

Methodological Answer:

- Intermediate Instability : Protect reactive intermediates (e.g., Boc-protection for amines) and use low-temperature storage .

- By-Product Accumulation : Monitor reactions via TLC and optimize quenching steps (e.g., rapid ice-water bath for exothermic steps) .

- Scale-Up Issues : Transition from batch to flow chemistry for exothermic reactions (e.g., thioether formation) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.